molecular formula C28H30ClN7 B14962898 N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B14962898
M. Wt: 500.0 g/mol
InChI Key: MZYSKYFKNQMQQF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and a chloromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chloromethylphenyl group via another substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)urea
  • N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30ClN7

Molecular Weight

500.0 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H30ClN7/c1-20-12-13-23(18-24(20)29)31-28-33-25(32-27(30)34-28)19-35-14-16-36(17-15-35)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3,(H3,30,31,32,33,34)

InChI Key

MZYSKYFKNQMQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

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